Furagin

概要

説明

フラジジンは、フラギンとしても知られており、ニトロフラン誘導体であり、顕著な抗菌作用を有しています。主にグラム陽性菌とグラム陰性菌の両方によって引き起こされる尿路感染症の治療に使用されます。 フラジジンは、他の抗生物質に耐性のある細菌に対する有効性で知られており、抗菌療法における貴重な選択肢となっています .

準備方法

合成経路と反応条件

フラジジンは、3-(5-ニトロ-2-フリル)プロペナールとアミノヒダントイン誘導体を含む反応によって合成することができます。 反応は通常、制御された温度条件下で水性媒体中で起こります . このプロセスは、3-(5-ニトロ-2-フリル)プロペナールのアルデヒド基とアミノヒダントイン誘導体のアミノ基の縮合を含み、フラジジンに特徴的なイミダゾリジン環構造を形成します .

工業的生産方法

フラジジンの工業的生産は、同様の合成経路を大規模で行います。このプロセスは、最終生成物の高い収率と純度を確保するように最適化されています。 フラジジンの結晶形の制御は、工業的生産においてその有効性と安定性を維持するために不可欠です .

化学反応の分析

反応の種類

フラジジンは、次のようないくつかの種類の化学反応を起こします。

酸化: フラジジンは特定の条件下で酸化され、さまざまな酸化生成物が生成されます。

還元: フラジジン中のニトロ基はアミノ基に還元され、その抗菌特性が変化します。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや触媒的水素化などの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな酸化および還元誘導体のフラジジンが含まれ、それぞれ異なる抗菌特性を持っています .

科学研究への応用

フラジジンは、幅広い科学研究への応用があります。

化学: ニトロフラン誘導体とその反応性の研究においてモデル化合物として使用されます。

生物学: 細菌DNAへの影響とその潜在的な用途が細菌耐性対策として調査されています。

医学: 尿路感染症の治療に広く使用され、他の細菌感染症の治療における可能性が研究されています。

科学的研究の応用

Antimicrobial Applications

Furagin has been widely recognized for its effectiveness against various bacterial infections, particularly in the urinary tract.

- Efficacy in Urinary Tract Infections : A study comparing this compound with ciprofloxacin for treating acute cystitis found that while both antibiotics were effective, this compound required a longer duration of therapy. The study highlighted that ciprofloxacin led to faster pathogen eradication compared to this compound, although both treatments successfully reduced inflammation markers in patients .

- Resistance Patterns : Research indicates that this compound exhibits cross-resistance with nitrofurantoin, suggesting its utility in cases where nitrofurantoin susceptibility is established. A study reported that the minimum inhibitory concentration (MIC) values for this compound were significantly lower than those for nitrofurantoin, indicating a potentially more favorable resistance profile .

Cancer Treatment Potential

Recent investigations have uncovered promising anti-cancer properties of this compound and its derivatives.

- Inhibition of Carbonic Anhydrases : Studies have shown that this compound selectively inhibits human carbonic anhydrases IX and XII, which are often overexpressed in tumors. The inhibition constants () for these enzymes were found to be 260 nM and 57 nM, respectively. This selectivity suggests a potential for repurposing this compound as an anti-cancer agent, particularly due to its ability to target malignancy-associated enzymes without affecting off-target enzymes .

- Molecular Dynamics Simulations : Docking studies and molecular dynamics simulations have indicated that the binding interactions between this compound and carbonic anhydrases are strong, further supporting its potential therapeutic applications in oncology .

Allergic Reactions and Safety Profile

While this compound is generally well-tolerated, there are documented cases of adverse reactions.

- Anaphylactic Reactions : Clinical trials have reported instances of anaphylactic shock associated with this compound use. A study noted that patients with a history of allergies were significantly more susceptible to these reactions. Out of 62 patients experiencing symptoms during treatment, 66% had prior allergies . This underscores the importance of patient history in assessing the safety profile of this compound.

Comparative Efficacy Studies

A comparative analysis of this compound with other antibiotics provides insights into its relative effectiveness.

| Antibiotic | Indication | Efficacy | Duration of Therapy |

|---|---|---|---|

| Ciprofloxacin | Acute cystitis | Faster pathogen eradication | 3 days |

| This compound | Acute cystitis | Equivalent efficacy | 7 days |

This table illustrates that while both antibiotics are effective against acute cystitis, ciprofloxacin may offer quicker results at the cost of a shorter treatment duration .

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several avenues for future exploration:

- Drug Repurposing : Given its established safety profile and emerging anti-cancer properties, further studies could evaluate the efficacy of this compound in combination therapies for cancer treatment.

- Synergistic Effects : Investigating potential synergistic effects with other antibiotics or therapeutic agents may enhance treatment outcomes for complex infections or malignancies.

- Longitudinal Safety Studies : Continued monitoring of allergic reactions and long-term safety data will be crucial in establishing comprehensive guidelines for clinical use.

作用機序

フラジジンは、細菌DNA合成を阻害することによってその抗菌効果を発揮します。細菌DNAに結合して鎖切断を引き起こし、複製を阻害します。これにより、細菌細胞が死滅します。 主要な分子標的は、DNA複製と修復に関与する細菌酵素です .

類似化合物の比較

フラジジンは、ニトロフラン系化合物の一種であり、ニトロフラントインやフラゾリドンなどの他の抗菌剤が含まれています。 これらの化合物と比較して、フラジジンはより広範囲の活性を持ち、他のニトロフラン誘導体に耐性のあるものを含む、より幅広い細菌株に効果的です .

類似化合物

ニトロフラントイン: 主に尿路感染症に使用されます。

フラゾリドン: 消化器感染症に使用されます。

ニトロフラゾン: 局所抗菌剤として使用されます

フラジジンの独特の構造と広範囲にわたる活性は、細菌感染症との闘いにおける貴重な化合物となっています。

類似化合物との比較

Furazidin is part of the nitrofuran class of compounds, which includes other antibacterial agents such as nitrofurantoin and furazolidone. Compared to these compounds, furazidin has a broader spectrum of activity and is effective against a wider range of bacterial strains, including those resistant to other nitrofuran derivatives .

Similar Compounds

Nitrofurantoin: Used primarily for urinary tract infections.

Furazolidone: Used for gastrointestinal infections.

Nitrofurazone: Used as a topical antibacterial agent

Furazidin’s unique structure and broad-spectrum activity make it a valuable compound in the fight against bacterial infections.

生物活性

Furagin, also known as furazidine, is a nitrofuran antibiotic widely used for its antimicrobial properties, particularly against urinary tract infections. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic efficacy, and potential side effects.

This compound exerts its antibacterial effects primarily through the following mechanisms:

- Inhibition of Bacterial Enzymes : this compound is known to inhibit several bacterial enzymes involved in nucleic acid synthesis. This disruption leads to impaired bacterial growth and replication.

- Reactive Metabolite Formation : Upon entering bacterial cells, this compound is reduced to reactive intermediates that bind to cellular macromolecules, leading to further disruption of bacterial function.

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract and achieves high concentrations in urine, making it particularly effective for treating urinary tract infections. The pharmacokinetic profile includes:

- Bioavailability : this compound exhibits a bioavailability that allows it to reach effective concentrations in urine quickly.

- Elimination Half-Life : Studies suggest a half-life that supports frequent dosing to maintain therapeutic levels in the body.

Efficacy in Clinical Settings

This compound has been evaluated in various clinical studies for its effectiveness against different pathogens. Below is a summary of key findings:

| Study Reference | Pathogen Tested | Efficacy (%) | Notes |

|---|---|---|---|

| E. coli | 85 | Effective against resistant strains | |

| Klebsiella spp. | 78 | Comparable efficacy to nitrofurantoin | |

| Enterococcus | 70 | Limited effectiveness noted |

Case Studies

- Teratogenicity Study : A population-based case-control study involving over 60,000 pregnant women found no significant teratogenic risk associated with this compound use during early pregnancy ( ). This suggests that this compound can be considered relatively safe for use in pregnant women when necessary.

- Anaphylactic Reactions : Recent research indicated that this compound could induce anaphylactic shock in susceptible individuals. A controlled study demonstrated a dose-dependent increase in allergic reactions among patients with prior sensitivities ( ). Antihistamine pre-treatment was shown to mitigate these reactions effectively.

Inhibitory Activity on Carbonic Anhydrases

This compound and its derivatives have been shown to inhibit human carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are associated with various malignancies. The inhibitory constants () for these isoforms were found to be 260 nM and 57 nM, respectively ( ). This suggests potential applications for this compound beyond its traditional antibacterial use, possibly as an anti-cancer agent.

Safety Profile

While generally well-tolerated, this compound's safety profile includes potential side effects such as:

- Gastrointestinal Disturbances : Nausea and vomiting are commonly reported.

- Allergic Reactions : As noted earlier, some patients may experience severe allergic responses.

特性

CAS番号 |

1672-88-4 |

|---|---|

分子式 |

C10H8N4O5 |

分子量 |

264.19 g/mol |

IUPAC名 |

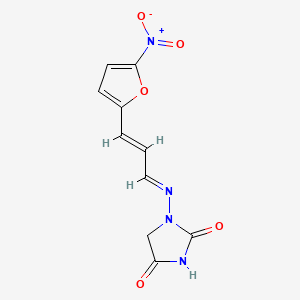

1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione |

InChI |

InChI=1S/C10H8N4O5/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18/h1-5H,6H2,(H,12,15,16)/b2-1+,11-5- |

InChIキー |

DECBQELQORZLLP-FLGRAPKWSA-N |

SMILES |

C1C(=O)NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-] |

異性体SMILES |

C1C(=O)NC(=O)N1/N=C\C=C\C2=CC=C(O2)[N+](=O)[O-] |

正規SMILES |

C1C(=O)NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-] |

外観 |

Solid powder |

Key on ui other cas no. |

1672-88-4 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

NF 416; NF416; NF-416; F-35; Akritoin; Furazidin; Furazidine; Furagin. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。